molecular formula C14H15N3O3 B2650947 N1-(5-methylisoxazol-3-yl)-N2-phenethyloxalamide CAS No. 899978-15-5

N1-(5-methylisoxazol-3-yl)-N2-phenethyloxalamide

Cat. No.: B2650947
CAS No.: 899978-15-5
M. Wt: 273.292
InChI Key: QRVXZOYZAHULIC-UHFFFAOYSA-N
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Description

N1-(5-methylisoxazol-3-yl)-N2-phenethyloxalamide is a compound that belongs to the class of oxalamides, which are known for their diverse applications in medicinal chemistry and materials science. The compound features an isoxazole ring, which is a five-membered heterocycle containing one oxygen and one nitrogen atom at adjacent positions. This structural motif is significant due to its presence in various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-methylisoxazol-3-yl)-N2-phenethyloxalamide typically involves the reaction of 5-methylisoxazole with phenethylamine in the presence of oxalyl chloride. The reaction proceeds through the formation of an intermediate isoxazole derivative, which then reacts with phenethylamine to yield the final oxalamide product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N1-(5-methylisoxazol-3-yl)-N2-phenethyloxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-(5-methylisoxazol-3-yl)-N2-phenethyloxalamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(5-methylisoxazol-3-yl)-N2-phenethyloxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N1-(5-methylisoxazol-3-yl)-N2-phenethyloxalamide: Known for its diverse biological activities and applications.

    N1-(5-methylisoxazol-3-yl)-N2-phenethylmalonamide: Similar structure but different central carbon, leading to different polymorphic forms and properties.

    N1-(5-methylisoxazol-3-yl)-N2-phenethylurea: Another related compound with distinct biological activities.

Uniqueness

This compound is unique due to its specific combination of the isoxazole ring and the oxalamide moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

N'-(5-methyl-1,2-oxazol-3-yl)-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-10-9-12(17-20-10)16-14(19)13(18)15-8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVXZOYZAHULIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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